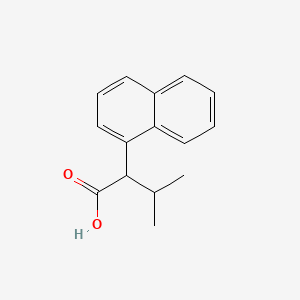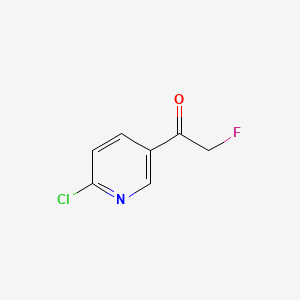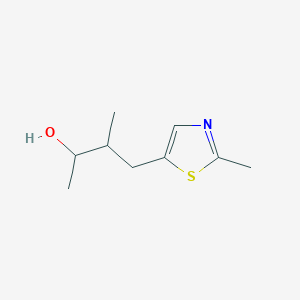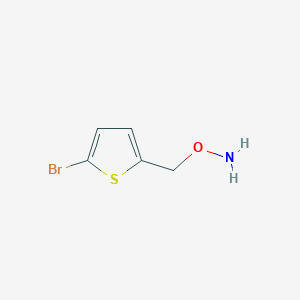
3-Methyl-2-(naphthalen-1-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(naphthalen-1-YL)butanoic acid is an organic compound with the molecular formula C15H16O3 It is characterized by a naphthalene ring attached to a butanoic acid moiety, making it a unique structure in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(naphthalen-1-YL)butanoic acid typically involves the reaction of naphthalene derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form the carbon-carbon bond between the naphthalene ring and the butanoic acid moiety . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions: 3-Methyl-2-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the naphthalene ring.
科学研究应用
3-Methyl-2-(naphthalen-1-YL)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-2-(naphthalen-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
3-Methyl-2-[1-(naphthalen-1-yl)acetamido]butanoic acid: Similar structure with an acetamido group instead of a carboxylic acid.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups attached.
Uniqueness: 3-Methyl-2-(naphthalen-1-YL)butanoic acid is unique due to its specific combination of a naphthalene ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-methyl-2-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C15H16O2/c1-10(2)14(15(16)17)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3,(H,16,17) |
InChI 键 |
XRZRAOJHDGBPSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)







![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)

